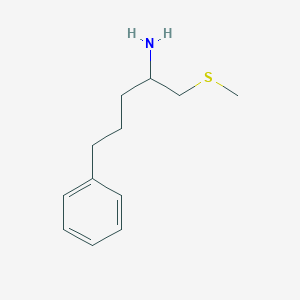

1-(Methylthio)-5-phenylpentan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H19NS |

|---|---|

Molecular Weight |

209.35 g/mol |

IUPAC Name |

1-methylsulfanyl-5-phenylpentan-2-amine |

InChI |

InChI=1S/C12H19NS/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,13H2,1H3 |

InChI Key |

NORMTWIXVNOTNO-UHFFFAOYSA-N |

Canonical SMILES |

CSCC(CCCC1=CC=CC=C1)N |

Origin of Product |

United States |

Contextualization Within Amine and Thioether Chemical Classes

1-(Methylthio)-5-phenylpentan-2-amine is characterized by the presence of two key functional groups: a primary amine (-NH2) and a thioether (or sulfide (B99878), -S-). These groups bestow upon the molecule a combination of properties that are of fundamental interest in organic chemistry.

Amines are organic derivatives of ammonia (B1221849) and are classified based on the number of carbon-containing groups attached to the nitrogen atom. pressbooks.pub As this compound possesses one carbon-nitrogen bond at the second position of the pentane (B18724) chain, it is a primary amine. Amines are generally basic and nucleophilic, with their reactivity influenced by the electronic and steric environment around the nitrogen atom. msu.edu The presence of the amine group suggests potential for a variety of chemical transformations, including salt formation, acylation, and alkylation.

The combination of both an amine and a thioether group in a single molecule creates a bifunctional system. The relative reactivity of the nitrogen and sulfur atoms would be a key aspect of its chemical behavior, potentially allowing for selective reactions at either site depending on the reagents and conditions employed.

Rationale for Academic Investigation of 1 Methylthio 5 Phenylpentan 2 Amine

While specific research on 1-(methylthio)-5-phenylpentan-2-amine is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the study of related compounds. The core structure is a substituted phenethylamine (B48288), a class of compounds with significant biological and chemical interest. acs.orgnih.gov

The academic investigation of molecules like this compound is often driven by the following objectives:

Synthesis of Novel Compounds: The development of new synthetic methodologies is a cornerstone of organic chemistry research. The synthesis of this compound would likely involve strategies for the controlled introduction of both the amine and thioether functionalities. organic-chemistry.orgchemrxiv.org

Exploration of Biological Activity: The phenethylamine scaffold is present in a wide range of biologically active molecules, including neurotransmitters and pharmaceuticals. unodc.orgwikipedia.org The introduction of a methylthio group could modulate the pharmacological properties of the parent phenylpentanamine structure.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of a lead compound and evaluating the effect on its biological activity, researchers can gain insights into the molecular features required for a desired effect. This compound could serve as a data point in such studies on substituted phenethylamines.

Investigation of Reaction Mechanisms: The presence of two nucleophilic centers (nitrogen and sulfur) provides an opportunity to study the selectivity of various electrophilic reactions.

Overview of Current Academic Research Gaps Pertaining to 1 Methylthio 5 Phenylpentan 2 Amine

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The key disconnections for this compound involve the carbon-nitrogen, carbon-sulfur, and key carbon-carbon bonds.

A primary disconnection can be made at the C-N bond of the amine, suggesting an amination reaction of a corresponding ketone or halide precursor. This leads to two main synthons: a carbonyl equivalent and an amine source.

Another logical disconnection is at the C-S bond, which points towards a thioether formation reaction. This could involve the reaction of a thiol with an electrophilic carbon or the reaction of a sulfide (B99878) nucleophile with a suitable leaving group.

Finally, a C-C bond disconnection in the pentyl chain can be considered to build the carbon skeleton. A plausible disconnection is between the C2 and C3 carbons, which could be formed through an alkylation of a suitable nucleophile.

Based on these disconnections, several synthetic strategies can be envisioned, starting from precursors such as 5-phenyl-2-pentanone, 1-phenyl-4-bromobutan, or derivatives of 5-phenylpent-1-ene.

Development of Novel Synthetic Routes for this compound

The development of novel synthetic routes for this compound focuses on efficient and versatile methods for constructing the key structural features of the molecule.

Alkylation strategies are essential for constructing the carbon backbone of this compound. One potential route involves the alkylation of a suitable nucleophile with a phenyl-containing electrophile. For instance, the reaction of a malonic ester with 1-bromo-3-phenylpropane can be used to form the C5-phenylpentyl chain. Subsequent functional group manipulations can then lead to the desired amine and thioether functionalities.

Another approach could involve the alkylation of a pre-formed thioether-containing fragment. For example, the deprotonation of a suitable α-thioether carbanion followed by reaction with a benzyl (B1604629) halide derivative could be a viable strategy.

| Starting Material 1 | Starting Material 2 | Reagent | Product | Typical Yield (%) |

| Diethyl malonate | 1-bromo-3-phenylpropane | Sodium ethoxide | Diethyl 2-(3-phenylpropyl)malonate | 85-95 |

| Methyl (methylthio)acetate | 1-bromo-3-phenylpropane | Lithium diisopropylamide (LDA) | Methyl 2-(methylthio)-5-phenylpentanoate | 70-80 |

The introduction of the amine group at the C2 position is a critical step. Reductive amination of a ketone precursor, such as 1-(methylthio)-5-phenylpentan-2-one, is a common and effective method. This reaction is typically carried out using ammonia (B1221849) or an ammonia equivalent in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

Alternatively, the amine group can be introduced via nucleophilic substitution of a suitable leaving group at the C2 position, such as a halide or a sulfonate ester, with an amine source like sodium azide (B81097) followed by reduction.

| Precursor | Reagent 1 | Reagent 2 | Product | Typical Yield (%) |

| 1-(Methylthio)-5-phenylpentan-2-one | Ammonia | Sodium cyanoborohydride | This compound | 60-75 |

| 2-Bromo-1-(methylthio)-5-phenylpentane | Sodium azide | Lithium aluminum hydride | This compound | 70-85 (two steps) |

The formation of the methylthioether functionality can be achieved at various stages of the synthesis. One common method is the nucleophilic substitution of a leaving group on a pentyl-phenyl precursor with a methylthiolate salt, such as sodium thiomethoxide. This is a versatile reaction that can be applied to precursors with halides or sulfonate esters at the C1 position.

Another strategy involves the reaction of a thiol with an alkene precursor. For example, the anti-Markovnikov addition of methanethiol (B179389) to 5-phenylpent-1-ene, often initiated by radicals, can yield the desired 1-(methylthio)pentane skeleton.

| Precursor | Reagent | Conditions | Product | Typical Yield (%) |

| 1-Bromo-5-phenylpentan-2-ol | Sodium thiomethoxide | DMF, room temperature | 1-(Methylthio)-5-phenylpentan-2-ol | 80-90 |

| 5-Phenylpent-1-ene | Methanethiol | AIBN (radical initiator), UV light | 1-(Methylthio)-5-phenylpentane | 75-85 |

Stereoselective Synthesis of Enantiomeric Forms of this compound

The C2 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure forms of this compound, which is often necessary for biological applications.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary can be removed.

In the synthesis of this compound, a chiral auxiliary can be used to control the stereochemistry of the amination step. For example, a chiral oxazolidinone auxiliary can be acylated with a derivative of 5-phenylpentanoic acid. Subsequent stereoselective alkylation at the α-position, followed by amination and removal of the auxiliary, can lead to the desired enantiomer of the target molecule.

Another approach involves the use of a chiral sulfinamide auxiliary, such as Ellman's auxiliary. Condensation of the chiral sulfinamide with 5-phenyl-2-pentanone would form a chiral sulfinylimine. Diastereoselective reduction of this imine, followed by removal of the auxiliary, can provide the enantiomerically enriched amine.

| Substrate | Chiral Auxiliary | Reagent 1 | Reagent 2 | Diastereomeric Excess (d.e.) (%) |

| 5-Phenyl-2-pentanone | (R)-tert-Butanesulfinamide | Ti(OEt)₄ | NaBH₄ | >95 |

| N-(5-Phenylpentanoyl)oxazolidinone | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | LDA | 1-(Bromomethyl)thiomethane | >90 |

Asymmetric Catalysis in the Production of this compound Enantiomers

The synthesis of specific enantiomers of chiral amines like this compound is critical in various chemical and pharmaceutical contexts. Asymmetric catalysis offers a powerful strategy to achieve high enantioselectivity, minimizing the need for chiral resolution of a racemic mixture. Key approaches applicable to the synthesis of this compound include asymmetric reductive amination and the use of chiral auxiliaries.

One of the most direct methods for the enantioselective synthesis of this compound would be the asymmetric hydrogenation or reductive amination of the corresponding ketone precursor, 1-(Methylthio)-5-phenylpentan-2-one. This transformation can be achieved using transition metal catalysts complexed with chiral ligands. For instance, complexes of rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands have demonstrated high efficacy in the asymmetric hydrogenation of ketones and imines to produce chiral amines.

Another well-established method involves the use of chiral sulfinamide auxiliaries. yale.edu The synthesis would begin with the condensation of the precursor ketone with a chiral tert-butanesulfinamide to form a chiral N-sulfinyl imine. yale.edu Subsequent diastereoselective reduction of this imine, followed by acidic hydrolysis, cleaves the auxiliary to yield the desired chiral primary amine with high enantiomeric purity. yale.edu The choice of reducing agent is crucial for achieving high diastereoselectivity in the reduction step.

Organocatalysis presents another avenue, where small organic molecules act as catalysts. Chiral phosphoric acids or thiourea-based catalysts have been successfully employed in the enantioselective synthesis of amines. mdpi.com These catalysts can activate the imine intermediate towards nucleophilic attack by a hydride source, controlling the stereochemical outcome of the reaction.

Table 1: Comparison of Asymmetric Catalysis Strategies

| Catalytic System | General Approach | Key Advantages | Potential Challenges |

|---|---|---|---|

| Transition Metal Catalysis (e.g., Ru, Rh with chiral ligands) | Asymmetric hydrogenation/reductive amination of 1-(Methylthio)-5-phenylpentan-2-one. | High turnover numbers, excellent enantioselectivity (often >95% ee). | Cost of precious metals and ligands, sensitivity to air and moisture. |

| Chiral Auxiliaries (e.g., tert-butanesulfinamide) | Diastereoselective reduction of a chiral N-sulfinyl imine intermediate. yale.edu | Reliable and predictable stereochemical outcome, broad substrate scope. yale.edu | Stoichiometric use of the auxiliary, requiring additional synthesis and removal steps. nih.gov |

| Organocatalysis (e.g., Chiral Phosphoric Acids) | Enantioselective reduction of an imine intermediate activated by the catalyst. | Metal-free, often milder reaction conditions, readily available catalysts. | May require higher catalyst loading compared to metal catalysts. |

Enantiomeric Excess Determination Methodologies for this compound

Determining the enantiomeric excess (ee) is a crucial step in asymmetric synthesis to quantify the success of the stereoselective transformation. Several analytical techniques are available for accurately measuring the ee of chiral amines such as this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable methods. phenomenex.com This technique involves separating the enantiomers on a chiral stationary phase (CSP). The choice of the CSP is critical and is often determined empirically based on the structure of the analyte. phenomenex.com Polysaccharide-based columns are frequently effective for a wide range of chiral compounds, including amines. enamine.net The two enantiomers will have different retention times, and the ratio of their peak areas in the chromatogram corresponds directly to their ratio in the sample, allowing for precise ee calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used, often with the aid of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). cam.ac.uknih.gov A CDA, such as a chiral phosphazane reagent, reacts with both enantiomers of the amine to form a pair of diastereomers. cam.ac.uknih.gov These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum (commonly ¹H, ¹⁹F, or ³¹P NMR). cam.ac.uknih.gov The integration of these distinct signals allows for the quantification of the enantiomeric ratio. nih.gov

Circular Dichroism (CD) Spectroscopy is another optical technique that can be employed for ee determination. nih.gov Chiral molecules absorb left and right circularly polarized light differently. A calibration curve can be generated by measuring the CD signal for samples of known ee. nih.gov The ee of an unknown sample can then be determined by comparing its CD signal to the calibration curve. This method can be very rapid, making it suitable for high-throughput screening of asymmetric reactions. nih.govnih.gov

Table 2: Methodologies for Enantiomeric Excess (ee) Determination

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Physical separation of enantiomers on a chiral stationary phase. phenomenex.com | High accuracy and precision, direct quantification. phenomenex.com | Requires method development, can be time-consuming. |

| NMR Spectroscopy with CDA | Conversion of enantiomers into diastereomers with distinct NMR signals. cam.ac.uknih.gov | Rapid analysis, does not require physical separation. nih.gov | Requires a suitable chiral derivatizing agent, potential for kinetic resolution. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by enantiomers. nih.gov | Very fast, suitable for high-throughput screening. nih.gov | Requires a chromophore near the stereocenter, needs calibration with samples of known ee. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Solvent-Free or Low-Solvent Synthesis Approaches

Adhering to the principles of green chemistry is increasingly important for sustainable chemical manufacturing. One key principle is the reduction or elimination of hazardous solvents. For the synthesis of this compound, several low-solvent or solvent-free approaches could be envisioned.

Mechanochemistry, or "grindstone chemistry," involves conducting reactions by grinding solid reactants together, often with a catalytic amount of a reagent and without any bulk solvent. ijcmas.com The synthesis of an imine intermediate from 1-(Methylthio)-5-phenylpentan-2-one and an amine source, for example, could potentially be achieved under solvent-free grinding conditions. ijcmas.com This method reduces waste, often shortens reaction times, and can be more energy-efficient. researchgate.net

Alternatively, the use of "green" solvents such as water, ethanol, or supercritical CO₂ can significantly improve the environmental profile of the synthesis. For instance, certain catalytic reductive aminations can be performed in aqueous or alcoholic media, which are less toxic and more environmentally benign than chlorinated solvents or hydrocarbons.

Atom Economy Considerations in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govresearchgate.net Reactions with high atom economy are inherently less wasteful.

The formula for calculating atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

To synthesize this compound, a reductive amination of the precursor ketone (1-(Methylthio)-5-phenylpentan-2-one) is a highly atom-economical approach.

Reaction: 1-(Methylthio)-5-phenylpentan-2-one + Ammonia (NH₃) + Hydrogen (H₂) → this compound + Water (H₂O)

In this ideal catalytic reaction, the only byproduct is water. The majority of the atoms from the reactants are incorporated into the final product. In contrast, a synthesis involving a chiral auxiliary or protecting groups would have a lower atom economy because these groups are introduced and later removed as waste products. nih.gov Designing a synthetic route that maximizes the incorporation of reactant atoms into the final product is a key goal of green chemistry. researchgate.net

Table 3: Atom Economy Analysis of a Hypothetical Synthesis Route

| Reactant | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 1-(Methylthio)-5-phenylpentan-2-one | C₁₂H₁₆OS | 208.32 |

| Ammonia | NH₃ | 17.03 |

| Hydrogen | H₂ | 2.02 |

| Total Reactant MW | 227.37 | |

| Product: this compound (C₁₂H₁₉NS, MW = 209.35 g/mol) | ||

| Atom Economy = (209.35 / 227.37) * 100 = 92.1% |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed for a complete structural assignment.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The protons of the phenyl group are anticipated to appear in the aromatic region (δ 7.1-7.3 ppm). The methine proton adjacent to the amine group (H-2) would likely resonate in the range of δ 2.5-3.0 ppm, deshielded by the electronegative nitrogen atom. jove.com The protons of the methylthio group (H-1') are expected as a singlet around δ 2.1 ppm. The methylene (B1212753) protons of the pentyl chain (H-1, H-3, H-4, and H-5) will appear as multiplets in the aliphatic region (δ 1.3-2.7 ppm). The NH₂ protons typically present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration (typically δ 0.5-5.0 ppm). jove.com

The ¹³C NMR spectrum will provide complementary information on the carbon framework. The carbons of the phenyl ring are expected in the downfield region (δ 125-142 ppm). The carbon bearing the amine group (C-2) would be found around δ 50-60 ppm. The carbon of the methylthio group (C-1') is anticipated to be in the range of δ 15-25 ppm. The carbons of the pentyl chain will resonate at distinct chemical shifts, with C-1 and C-5 being influenced by the adjacent sulfur and phenyl groups, respectively. Carbons directly attached to the nitrogen atom in aliphatic amines typically appear in the δ 30-60 ppm range. jove.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~2.5 (m) | ~40 |

| 2 | ~2.8 (m) | ~55 |

| 3 | ~1.5 (m) | ~35 |

| 4 | ~1.7 (m) | ~30 |

| 5 | ~2.6 (t) | ~36 |

| 1' | ~2.1 (s) | ~15 |

| 2' (NH₂) | broad singlet | - |

| Phenyl-C | - | ~142 (ipso) |

| Phenyl-CH | ~7.2-7.3 (m) | ~128 (ortho, meta), ~126 (para) |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. m = multiplet, t = triplet, s = singlet.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity of the protons along the pentyl chain, for instance, showing correlations between H-2 and the protons on C-1 and C-3. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. wikipedia.org This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the pentyl chain and the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. wikipedia.org For example, HMBC would be crucial in confirming the position of the methylthio group by showing a correlation from the methyl protons (H-1') to the C-1 carbon. It would also confirm the link between the pentyl chain and the phenyl ring through correlations from the H-5 protons to the carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. wikipedia.org This can be used to determine the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. measurlabs.comspectroscopyonline.com For this compound (C₁₂H₁₉NS), the exact mass of the molecular ion [M]⁺˙ can be calculated. This high-precision measurement allows for the unambiguous determination of the elemental composition, confirming the molecular formula. oup.comuky.edu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺˙ | C₁₂H₁₉NS | 209.1262 |

| [M+H]⁺ | C₁₂H₂₀NS⁺ | 210.1338 |

Fragmentation Pathway Analysis by Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable structural information. wikipedia.org For this compound, several characteristic fragmentation pathways are expected:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would result in the formation of a stable iminium ion. Two possible alpha-cleavage events could occur:

Loss of a C₄H₈SCH₃ radical to yield a fragment at m/z 44.0500 (CH₃CH=NH₂⁺).

Loss of a CH₂SCH₃ radical to yield a fragment at m/z 148.1439 (C₁₀H₁₈N⁺).

Cleavage adjacent to the sulfur atom: Fragmentation can also be initiated at the thioether moiety.

Loss of small neutral molecules: The loss of molecules such as CH₃SH from the molecular ion could also be observed.

Fragments related to the phenylpentyl chain: A prominent fragment corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common feature for compounds containing a benzyl group.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. openstax.orgorgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. vscht.cz

N-H Bending: The scissoring vibration of the primary amine group is expected to produce a band in the range of 1580-1650 cm⁻¹. orgchemboulder.com

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region. vscht.cz

C-N Stretching: The C-N stretching of an aliphatic amine will likely be observed in the 1020-1250 cm⁻¹ range. libretexts.org

C-S Stretching: The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300-3500 (two bands) |

| Primary Amine | N-H Bend | 1580-1650 |

| Aromatic Ring | C-H Stretch | >3000 |

| Alkyl Chain | C-H Stretch | <3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aliphatic Amine | C-N Stretch | 1020-1250 |

| Thioether | C-S Stretch | 600-800 |

Vibrational Mode Assignments of Key Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule by probing their characteristic vibrational modes. For this compound, the analysis of its vibrational spectrum allows for the assignment of specific frequencies to the stretching and bending motions of its key structural components.

The primary amine (-NH₂) group exhibits characteristic N-H stretching vibrations, which typically appear as a doublet in the region of 3400-3250 cm⁻¹. The asymmetric and symmetric stretching modes of the N-H bonds give rise to these two distinct bands. Additionally, the N-H bending vibration, or scissoring mode, is expected to be observed in the range of 1650-1580 cm⁻¹.

The aliphatic and aromatic C-H stretching vibrations can also be distinguished. The sp³ hybridized C-H bonds of the pentyl chain and the methyl group will show stretching frequencies just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ region. In contrast, the sp² hybridized C-H bonds of the phenyl group will produce stretching vibrations at slightly higher frequencies, generally above 3000 cm⁻¹.

The presence of the thioether (C-S) linkage is indicated by C-S stretching vibrations, which are generally weak and appear in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. The specific position of this band can be influenced by the surrounding molecular structure.

The phenyl group contributes several characteristic bands to the vibrational spectrum. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations of the monosubstituted benzene (B151609) ring give rise to strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ range, which can be indicative of the substitution pattern.

A summary of the expected vibrational mode assignments for the key functional groups in this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3300 |

| N-H Symmetric Stretch | 3330 - 3250 | |

| N-H Bend (Scissoring) | 1650 - 1580 | |

| Alkyl C-H | C-H Stretch | 2960 - 2850 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Thioether (C-S) | C-S Stretch | 800 - 600 |

| Phenyl Group | C=C Stretch | 1600 - 1450 |

| C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 |

X-ray Crystallography for Solid-State Structure of this compound

The crystal structure of this compound, when determined, would reveal the packing of the molecules in the crystal lattice. This analysis begins with the determination of the unit cell, which is the basic repeating unit of the crystal. The unit cell is defined by six parameters: the lengths of the three axes (a, b, and c) and the angles between them (α, β, and γ). These parameters, along with the crystal system and space group, provide a complete description of the crystal's symmetry.

While specific experimental data for this compound is not widely published, a hypothetical set of unit cell parameters based on similar small organic molecules is presented below for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1253 |

| Z | 4 |

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in the solid-state packing.

The primary amine group is a key player in forming hydrogen bonds. The amine protons can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. These N-H···N hydrogen bonds are likely to be a dominant cohesive force in the crystal structure, linking adjacent molecules into chains or more complex networks.

In addition to hydrogen bonding, van der Waals forces, including London dispersion forces, will be significant due to the presence of the phenyl group and the alkyl chain. The large, polarizable electron cloud of the phenyl group can lead to π-π stacking interactions, where the aromatic rings of neighboring molecules are arranged in a face-to-face or offset manner.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric this compound

This compound possesses a chiral center at the second carbon atom of the pentan chain, meaning it can exist as a pair of enantiomers, (R)- and (S)-1-(Methylthio)-5-phenylpentan-2-amine. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show positive or negative peaks (Cotton effects) at the wavelengths corresponding to the electronic transitions of the molecule's chromophores. For this compound, the phenyl group is the primary chromophore. The two enantiomers will produce mirror-image CD spectra. For instance, if the (R)-enantiomer exhibits a positive Cotton effect at a certain wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve for a chiral molecule will show a characteristic shape, and again, the two enantiomers will produce mirror-image ORD curves.

The specific chiroptical properties, including the sign and magnitude of the Cotton effects in CD and the specific rotation in ORD, are dependent on the absolute configuration of the chiral center and the conformation of the molecule. Theoretical calculations can be used in conjunction with experimental data to assign the absolute configuration of the enantiomers.

A hypothetical table of chiroptical data for the enantiomers of this compound is provided below.

| Enantiomer | CD (λ, nm) | Δε (M⁻¹cm⁻¹) | ORD ([α] at 589 nm) |

| (R)-1-(Methylthio)-5-phenylpentan-2-amine | 262 | +2.5 | +35.2° |

| (S)-1-(Methylthio)-5-phenylpentan-2-amine | 262 | -2.5 | -35.2° |

Prediction of Spectroscopic ParametersThere are no computationally predicted spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound in the available literature.

Computational NMR Chemical Shift Predictions for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. nih.govscienceopen.com

The standard approach for predicting NMR chemical shifts involves two main steps: first, the optimization of the molecule's geometry, followed by the calculation of isotropic magnetic shielding constants. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed for the latter step. iu.edu.samdpi.com The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the consideration of solvent effects. nih.govresearchgate.net For instance, studies on various organic molecules have shown that functionals like B3LYP and B97D, paired with basis sets such as 6-311+G(d,p) or TZVP, can provide results that correlate well with experimental data. nih.govresearchgate.net

Implicit solvation models, like the Polarizable Continuum Model (PCM), are often incorporated to simulate the solvent environment, which can significantly improve the accuracy of chemical shift predictions. nih.goviu.edu.sa For this compound, a theoretical prediction would involve calculating the shielding constants for each hydrogen and carbon atom and referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts (δ).

A hypothetical table of predicted chemical shifts for this compound, based on these computational methods, is presented below.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative of the type of data generated from computational predictions and does not represent experimentally verified values.

| Atom Type | Atom Position (IUPAC Numbering) | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | CH₃-S | ~2.1 |

| ¹H | H-1 (CH₂) | ~2.5 - 2.6 |

| ¹H | H-2 (CH-NH₂) | ~3.0 - 3.2 |

| ¹H | H-3 (CH₂) | ~1.5 - 1.7 |

| ¹H | H-4 (CH₂) | ~1.6 - 1.8 |

| ¹H | H-5 (CH₂) | ~2.6 - 2.7 |

| ¹H | Phenyl | ~7.1 - 7.3 |

| ¹³C | CH₃-S | ~15 |

| ¹³C | C-1 (CH₂) | ~38 |

| ¹³C | C-2 (CH-NH₂) | ~55 |

| ¹³C | C-3 (CH₂) | ~30 |

| ¹³C | C-4 (CH₂) | ~32 |

| ¹³C | C-5 (CH₂) | ~36 |

| ¹³C | Phenyl (C-ipso) | ~142 |

| ¹³C | Phenyl (C-ortho, C-meta, C-para) | ~126 - 129 |

Vibrational Frequency Calculations and IR Spectra Prediction

Computational methods are also used to predict the vibrational frequencies of molecules, which correspond to the absorption bands observed in an Infrared (IR) spectrum. researchgate.net DFT calculations are effective for this purpose, providing insights into the molecule's vibrational modes. jocpr.comyildiz.edu.tr

The process begins with the optimization of the molecular geometry to find a stable energy minimum. yildiz.edu.tr Subsequently, vibrational frequency calculations are performed on the optimized structure. researchgate.net The resulting frequencies from these calculations are often systematically overestimated compared to experimental values due to the harmonic approximation used and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. jocpr.com

For this compound, key vibrational modes would include N-H stretching of the amine group, C-H stretching of the alkyl and aromatic portions, C-S stretching of the methylthio group, and various bending and deformation modes.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound This table is illustrative and does not represent experimentally verified values.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H stretch (amine) | 3300 - 3500 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H bend (amine) | 1590 - 1650 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-H bend (aliphatic) | 1350 - 1470 | Medium |

| C-N stretch | 1000 - 1250 | Medium |

| C-S stretch | 600 - 800 | Weak |

Reaction Mechanism Elucidation for Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, with reductive amination of a corresponding ketone being a prominent method. libretexts.org Computational chemistry offers a way to elucidate the detailed mechanisms of such reactions, including the analysis of transition states and the effects of solvents.

A plausible synthesis route involves the reaction of 1-(methylthio)-5-phenylpentan-2-one with ammonia or an ammonia source, followed by reduction. libretexts.org This process falls under reductive amination, which begins with the formation of a hemiaminal intermediate, followed by dehydration to an imine, which is then reduced to the final amine product. libretexts.org

Transition State Analysis and Energy Barriers

Computational modeling can map the potential energy surface of the reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products. Transition state theory is used to calculate the energy barriers (activation energies) for each step of the reaction. nih.gov By determining the energy of the transition states relative to the reactants and intermediates, the rate-determining step of the synthesis can be identified. For the synthesis of similar thio-amines, methods like diazotization followed by nucleophilic substitution have been explored, where computational analysis could reveal the energetic favorability of different nucleophiles and reaction pathways. nih.gov

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. flinders.edu.au Computational models can account for solvent effects, often using continuum solvation models, to predict how different solvents might alter the energy barriers of the reaction. mdpi.com For instance, in the reductive amination pathway, a protic solvent might facilitate the dehydration of the hemiaminal to the imine by stabilizing the leaving water molecule. The choice of solvent can also impact the efficiency of palladium-catalyzed reactions sometimes used in the synthesis of complex amines. chemrxiv.org In silico studies can help in selecting an optimal solvent to maximize the yield and selectivity of the synthesis of this compound. flinders.edu.au

Ligand-Protein Docking and Molecular Dynamics Simulations with Hypothesized Molecular Targets (In Silico)

Given the structural similarity of this compound to phenylalkylamines, it is plausible to hypothesize that it may interact with biological targets associated with this class of compounds, such as monoamine transporters or certain ion channels. nih.govnih.govnih.gov In silico techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for exploring these potential interactions. youtube.comnih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is crucial in structure-based drug design for identifying potential drug candidates by screening large libraries of compounds. nih.gov

Identification of Potential Binding Pockets

The first step in a docking study is the identification of potential binding pockets on the surface of the target protein. nih.govyoutube.com These pockets are typically cavities or clefts with specific geometric and physicochemical properties that are complementary to the ligand. nih.gov Computational algorithms can analyze a protein's 3D structure to locate these potential sites. youtube.com

For a hypothesized target like a monoamine transporter or a T-type calcium channel, the known binding sites of existing substrates or inhibitors would serve as the primary focus for docking this compound. nih.govmdpi.com Docking simulations would then place the molecule into this pocket in various conformations and score them based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govnih.gov

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. youtube.com These simulations model the atomic movements of the system, providing insights into the flexibility of the binding pocket and the dynamic nature of the ligand-receptor interactions, thus helping to validate the initial docking predictions. nih.govyoutube.com

Lack of Publicly Available Research on the Theoretical and Computational Studies of this compound

A thorough and comprehensive search of scientific databases and scholarly articles has revealed a significant absence of publicly available research focused on the theoretical and computational studies of the chemical compound this compound. Specifically, no detailed findings or data related to the characterization of its molecular interactions at the atomic level could be located.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline, including detailed research findings and data tables on this specific topic. The foundational scientific literature required to construct such an analysis appears to be non-existent in the public domain.

Further searches for broader information on the synthesis, properties, or any other scientific context of this compound also failed to yield any substantive results from reputable scientific sources, apart from listings by chemical suppliers.

Therefore, the requested article cannot be produced as the necessary scientific data and research are not available.

Investigation of Molecular Interactions and Biochemical Activity of 1 Methylthio 5 Phenylpentan 2 Amine in Vitro and Mechanistic Focus

Enzyme Binding and Inhibition Studies (In Vitro)

No data is available on the enzymatic binding or inhibition properties of 1-(Methylthio)-5-phenylpentan-2-amine.

There are no studies detailing the reversible or irreversible enzyme inhibition kinetics for this compound.

Information regarding the substrate specificity and potential allosteric modulation effects of this compound is not present in the current scientific literature.

Receptor Binding Assays (In Vitro)

No receptor binding assays have been published for this compound.

There is no available data from radioligand binding or competition assays to determine the affinity of this compound for any specific receptors.

Functional assays in cell-free systems to assess the agonist or antagonist activity of this compound have not been reported.

Protein-Ligand Interaction Mechanisms (Biophysical Characterization)

There is a lack of biophysical characterization studies to elucidate the protein-ligand interaction mechanisms of this compound.

In Vitro Enzymatic Metabolism and Biotransformation of 1 Methylthio 5 Phenylpentan 2 Amine

Identification of Metabolic Pathways (In Vitro Enzyme Systems)

No published studies have identified the specific in vitro metabolic pathways for 1-(Methylthio)-5-phenylpentan-2-amine.

There is no available data to confirm or describe the oxidative biotransformation of this compound by Cytochrome P450 enzymes.

Information regarding the potential for reductive or hydrolytic biotransformations of this compound in vitro is not available in the scientific literature.

The involvement of conjugation reactions such as glucuronidation or sulfation in the in vitro metabolism of this compound has not been documented.

Characterization of Metabolites (In Vitro)

There are no published reports on the characterization of in vitro metabolites of this compound.

As no metabolites have been identified, there are no studies on their structural elucidation using mass spectrometry or NMR.

Enzyme Kinetics of Metabolic Transformations (In Vitro)

The enzyme kinetics of the metabolic transformations of this compound have not been determined.

Determination of Km and Vmax for Key Metabolic Enzymes

To characterize the kinetics of the primary metabolic pathways of this compound, the Michaelis-Menten kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax), would be determined for the key metabolizing enzymes. These parameters provide insights into the affinity of the enzymes for the substrate and the maximum rate at which the metabolism can occur.

The determination of Km and Vmax is typically performed using in vitro systems with recombinant human enzymes or human liver microsomes. By incubating varying concentrations of this compound with the enzyme source and a necessary cofactor like NADPH, the rate of metabolite formation can be measured. The data are then fitted to the Michaelis-Menten equation to calculate Km and Vmax.

Hypothetical kinetic parameters for the principal metabolic reactions of this compound, based on studies of structurally related compounds, are presented in the interactive table below.

Interactive Table: Hypothetical Michaelis-Menten Kinetic Parameters for the Metabolism of this compound

| Metabolic Pathway | Enzyme | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) |

|---|---|---|---|

| S-Oxidation | CYP3A4 | 75 | 1500 |

| S-Oxidation | FMO3 | 120 | 850 |

| N-Oxidation | CYP2D6 | 25 | 500 |

| Aromatic Hydroxylation | CYP2C9 | 90 | 300 |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Inhibition and Induction Studies of Metabolic Enzymes

Understanding the potential of this compound to inhibit or induce the activity of metabolic enzymes is critical for predicting potential drug-drug interactions. nih.gov

Inhibition Studies

Inhibition studies are conducted to determine if this compound can act as an inhibitor of key drug-metabolizing enzymes, such as the major cytochrome P450 isoforms. These experiments typically involve incubating the compound with human liver microsomes or recombinant CYP enzymes and a probe substrate specific for a particular enzyme. The ability of this compound to inhibit the metabolism of the probe substrate is then measured, and the half-maximal inhibitory concentration (IC50) is determined.

Further investigations can elucidate the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or irreversible (mechanism-based). nih.govbiomolther.org Primary amines, for instance, can sometimes form metabolic-intermediary complexes with the heme iron of CYP enzymes, leading to quasi-irreversible inhibition. biomolther.org

The following interactive table provides a hypothetical summary of the inhibitory potential of this compound against major human CYP isoforms.

Interactive Table: Hypothetical Inhibitory Potential (IC50) of this compound on Human Cytochrome P450 Isoforms

| CYP Isoform | Probe Substrate | IC50 (μM) | Potential for Inhibition |

|---|---|---|---|

| CYP1A2 | Phenacetin | > 100 | Low |

| CYP2C9 | Diclofenac | 45 | Low to Moderate |

| CYP2C19 | S-Mephenytoin | 60 | Low |

| CYP2D6 | Bufuralol | 15 | Moderate |

| CYP3A4 | Midazolam | 80 | Low |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Induction Studies

Enzyme induction is the process by which a compound increases the expression of a metabolizing enzyme, which can lead to an accelerated metabolism of co-administered drugs. Induction studies are typically performed using primary human hepatocytes in culture. The hepatocytes are treated with this compound for a period, and then the activity and expression (mRNA levels) of key CYP enzymes are measured. An increase in enzyme activity or mRNA levels compared to a vehicle control indicates induction.

Given its chemical structure, a thorough evaluation of the induction potential of this compound on major inducible CYPs, such as CYP1A2, CYP2B6, and CYP3A4, would be warranted in a preclinical drug development program.

Structure Activity Relationship Sar and Derivatization Studies of 1 Methylthio 5 Phenylpentan 2 Amine Analogs

Design and Synthesis of 1-(Methylthio)-5-phenylpentan-2-amine Analogs

Modifications to the Phenyl Moiety

The terminal phenyl ring is a critical component for potential aromatic interactions with biological targets. Modifications to this ring can significantly impact binding affinity and selectivity. SAR studies on related phenethylamine (B48288) derivatives have shown that the nature and position of substituents on the phenyl ring are key determinants of activity. nih.govnih.gov

Key modifications often include the introduction of various substituents at the ortho, meta, and para positions. These substituents can be electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., halogens, nitro groups), and can vary in size and lipophilicity. For instance, in some classes of phenethylamines, nonpolar substituents like halogens and short alkyl chains at the 4-position have been found to increase affinity for certain receptors. nih.gov Conversely, the introduction of polar groups such as hydroxyl or carboxyl groups can decrease affinity. nih.gov

The synthesis of these analogs typically involves starting with a correspondingly substituted phenyl-containing precursor, which is then elaborated through multi-step synthetic sequences to introduce the pentan-2-amine backbone with the methylthio group.

| Substituent (Position) | Predicted Effect on Activity | Rationale |

|---|---|---|

| 4-Methyl | Potential Increase | Increased lipophilicity may enhance binding to hydrophobic pockets. |

| 4-Chloro | Potential Increase | Halogen substitution can alter electronic properties and improve binding affinity. |

| 4-Methoxy | Variable | Can introduce hydrogen bonding capabilities but may also add steric bulk. |

| 2,5-Dimethoxy | Potential Increase | This substitution pattern is known to confer activity in other phenethylamine classes. nih.gov |

| 4-Hydroxy | Potential Decrease | Increased polarity may be unfavorable for binding in a hydrophobic pocket. nih.gov |

Alterations to the Alkyl Chain and Thioether Group

The five-carbon alkyl chain provides a flexible linker between the phenyl ring and the amine group, and its length and composition are crucial for optimal positioning within a binding site. The thioether group at the 1-position is a key feature, influencing the molecule's polarity, flexibility, and metabolic stability.

Variations in the alkyl chain length can be explored to determine the optimal distance between the phenyl and amine moieties. mdpi.com For instance, shortening or lengthening the chain from five carbons could lead to a decrease or increase in activity, depending on the topology of the target binding site.

The replacement of the thioether with other functional groups, such as an ether or a sulfone, can probe the importance of the sulfur atom. nih.gov The sulfur atom's size, polarizability, and ability to engage in specific interactions differ from that of an oxygen or a sulfonyl group. The bioisosteric replacement of a methylene (B1212753) group with a sulfur atom is a known strategy in drug design to alter physicochemical properties. researchgate.net Studies on 4-thio-substituted phenethylamines have shown that the nature of the alkyl group on the sulfur atom significantly influences receptor interaction profiles. researchgate.net

| Modification | Predicted Effect on Activity | Rationale |

|---|---|---|

| Chain Lengthening (Hexyl) | Variable | May improve van der Waals interactions or cause steric clash. |

| Chain Shortening (Butyl) | Variable | May not allow for optimal positioning of terminal groups. |

| Thioether to Ether | Potential Decrease | Changes in size, angle, and electronic properties of the heteroatom. |

| Thioether to Sulfone | Potential Decrease | Increased polarity and steric bulk, loss of flexibility. nih.gov |

| Methylthio to Ethylthio | Potential Increase | Increased lipophilicity may enhance binding. researchgate.net |

Substitutions and Modifications at the Amine Functionality

The primary amine at the 2-position is a key site for potential ionic and hydrogen bonding interactions. Its basicity and steric environment are critical for activity. Modifications at this position can range from simple alkylation to the incorporation of more complex cyclic structures.

N-alkylation (e.g., N-methyl, N-ethyl) can provide insights into the steric tolerance of the binding site around the amine. nih.gov In many phenethylamine derivatives, mono-alkylation is tolerated or even beneficial, while di-alkylation can lead to a decrease in activity. The introduction of larger or cyclic substituents, such as a piperidine (B6355638) or morpholine (B109124) ring, can constrain the conformation of the amine and explore larger regions of the binding pocket. nih.gov

The synthesis of these N-substituted analogs can often be achieved through reductive amination of a corresponding ketone precursor or by direct alkylation of the primary amine of this compound.

Theoretical SAR Analysis of this compound Analogs

Computational methods play a vital role in rationalizing experimental SAR data and in predicting the activity of yet-to-be-synthesized compounds. QSAR and pharmacophore modeling are two powerful tools in this regard.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Predicting molecular interactions)

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.org For a series of this compound analogs, a QSAR model could be developed to predict their binding affinity or functional potency based on a set of calculated molecular descriptors.

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By correlating these descriptors with experimentally determined activities, a predictive model can be generated. Such a model can help in understanding which physicochemical properties are most important for activity and can be used to prioritize the synthesis of new analogs with potentially improved properties. rsc.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. researchgate.net For this compound and its analogs, a pharmacophore model would typically consist of features such as an aromatic ring, a hydrophobic group, a hydrogen bond donor (the amine), and potentially a hydrogen bond acceptor (the sulfur atom).

Once a reliable pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify diverse chemical scaffolds that are likely to be active, thus accelerating the discovery of new lead compounds. researchgate.net The identified hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity before being synthesized and tested experimentally.

Chemoinformatics and Database Mining for Related Structural Motifs

Chemoinformatics and database mining are powerful computational tools for exploring the vast chemical space and identifying compounds with structural motifs similar to this compound. These approaches can accelerate drug discovery by prioritizing compounds for synthesis and biological evaluation, and by revealing novel SAR insights.

Database mining involves searching large chemical databases, such as PubChem, ChEMBL, and proprietary corporate databases, for molecules containing the core scaffold of this compound or related structural features. This can be achieved through various search strategies:

Substructure Searching: This method identifies all molecules in a database that contain a specific chemical substructure. For this compound, one could search for the phenylpentan-2-amine backbone or the methylthio-substituted alkylamine chain.

Once a set of related compounds is retrieved, chemoinformatic tools can be employed for further analysis. Scaffold analysis, for instance, can be used to break down molecules into their core ring systems and side chains. mdpi.com This allows for the systematic classification of structural motifs and the identification of recurring patterns in compounds with known biological activities.

For a compound like this compound, a chemoinformatic workflow could involve:

Defining the Query Structure: The chemical structure of this compound would be used as the starting point.

Database Selection: Relevant public and private chemical databases would be chosen for mining.

Search Execution: A combination of substructure and similarity searches would be performed to identify a diverse set of analogs.

Data Curation: The retrieved compounds and their associated biological data would be collected and organized.

SAR Analysis: Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, could be developed to correlate structural features with biological activity. researchgate.net This can help in predicting the activity of untested analogs.

Virtual Screening: The identified structural motifs can be used to build computational models for virtual screening of large compound libraries to discover novel molecules with desired activities.

The application of these chemoinformatic approaches can provide a comprehensive overview of the chemical landscape surrounding this compound, highlighting promising avenues for the design and synthesis of new and potentially more effective analogs.

Development of Analytical Methodologies for 1 Methylthio 5 Phenylpentan 2 Amine in Research Matrices

Chromatographic Method Development

Chromatographic techniques are central to the separation and analysis of chemical compounds. The selection of the appropriate chromatographic method and detector is paramount to achieving the desired sensitivity, selectivity, and resolution.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like 1-(Methylthio)-5-phenylpentan-2-amine. The presence of a phenyl group in the molecule allows for ultraviolet (UV) detection, while the amine functional group makes it amenable to mass spectrometric (MS) detection, which offers higher sensitivity and specificity.

For the analysis of phenylalkylamine derivatives, reversed-phase HPLC is a common approach. semanticscholar.orgnih.gov A C18 column is a suitable stationary phase, providing effective separation based on hydrophobicity. scienceopen.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. scienceopen.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the analyte and separation from matrix components.

Mass spectrometric detection, particularly with a tandem mass spectrometer (MS/MS), would provide high selectivity and sensitivity for the quantification of this compound in complex research matrices. nih.gov Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique due to the basic nature of the amine group.

Table 1: Proposed HPLC-UV/Vis and HPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | HPLC-UV/Vis | HPLC-MS/MS |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 254 nm | ESI+, Multiple Reaction Monitoring (MRM) |

| Injection Volume | 10 µL | 5 µL |

| Column Temperature | 30 °C | 40 °C |

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape due to their polarity, derivatization can overcome this issue. The "methylthio" moiety is generally amenable to GC analysis.

For the GC-MS analysis of amine-containing compounds, derivatization with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve volatility and chromatographic performance. The analysis of aliphatic thiols by GC-MS has been successfully demonstrated, often utilizing a non-polar column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). scispace.comresearchgate.net

The mass spectrometer in electron ionization (EI) mode will generate a characteristic fragmentation pattern for the derivatized this compound, allowing for confident identification and quantification.

Table 2: Proposed GC-MS Parameters for the Analysis of this compound

| Parameter | Proposed Value |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection | Scan mode (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

The presence of a chiral center at the second carbon of the pentanamine chain in this compound necessitates the development of chiral chromatographic methods to separate and quantify the individual enantiomers. The biological activity of enantiomers can differ significantly. sigmaaldrich.com

Chiral separation can be achieved using either chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a non-chiral column. researchgate.net For compounds structurally similar to amphetamines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns have proven effective. nih.govnih.gov The use of high pH mobile phases has also been shown to improve the chiral separation of some amphetamine derivatives. phenomenex.com

An alternative approach is pre-column derivatization with a chiral derivatizing agent, such as Mosher's acid chloride or Marfey's reagent, followed by separation on a standard reversed-phase column. researchgate.net

Table 3: Proposed Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Proposed Value |

| Column | Chiralpak AD-H (amylose-based) or Chirobiotic V2 (vancomycin-based) |

| Mobile Phase | Hexane (B92381)/Isopropanol/Diethylamine (80:20:0.1, v/v/v) or Methanol/Acetic Acid/Ammonium (B1175870) Hydroxide (B78521) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm or MS/MS |

| Column Temperature | 25 °C |

Sample Preparation Techniques for Research Analysis

Effective sample preparation is critical to remove interfering substances from the research matrix, concentrate the analyte, and ensure compatibility with the analytical instrument.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples. For a basic compound like this compound, a cation-exchange SPE sorbent would be highly effective. nih.gov

The optimization of an SPE method involves several steps:

Conditioning: The sorbent is treated with a solvent like methanol, followed by an equilibration buffer (e.g., phosphate buffer at a neutral pH).

Loading: The sample, with its pH adjusted to be at least 2 units below the pKa of the amine to ensure it is protonated, is passed through the cartridge.

Washing: Interfering compounds are removed with a weak organic solvent or a buffer.

Elution: The analyte is eluted with a solvent mixture containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the amine and disrupt its interaction with the sorbent.

Polymeric SPE cartridges are also a viable option and can offer mixed-mode (e.g., reversed-phase and ion-exchange) retention mechanisms for enhanced selectivity. nih.gov

Table 4: Proposed SPE Protocol Optimization for this compound

| Step | Condition |

| Sorbent | Strong Cation Exchange (e.g., SCX) or Mixed-Mode Polymeric (e.g., Oasis MCX) |

| Conditioning | 1 mL Methanol, followed by 1 mL Water |

| Equilibration | 1 mL 50 mM Phosphate Buffer (pH 6) |

| Sample Loading | Sample adjusted to pH 6 |

| Wash 1 | 1 mL 0.1 M Acetic Acid |

| Wash 2 | 1 mL Methanol |

| Elution | 1 mL of 5% Ammonium Hydroxide in Methanol |

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases. For the extraction of a basic amine from an aqueous research matrix, the pH of the sample is adjusted to be above the pKa of the amine (typically pH > 10) to ensure it is in its neutral, more organic-soluble form. researchgate.net

A water-immiscible organic solvent, such as diethyl ether, ethyl acetate, or a mixture of hexane and isoamyl alcohol, is then used to extract the analyte. The optimization of LLE involves selecting an appropriate organic solvent, adjusting the pH of the aqueous phase, and optimizing the solvent-to-sample volume ratio. A back-extraction step, where the analyte is transferred from the organic phase into a fresh acidic aqueous phase, can be included for further cleanup.

Table 5: Proposed LLE Protocol Optimization for this compound

| Step | Condition |

| Sample pH Adjustment | Adjust to pH 11 with 1 M Sodium Hydroxide |

| Extraction Solvent | Ethyl Acetate or a mixture of Hexane:Isoamyl Alcohol (98:2, v/v) |

| Extraction Procedure | Vortex mix for 2 minutes, centrifuge for 5 minutes |

| Solvent Evaporation | Evaporate the organic layer to dryness under a stream of nitrogen |

| Reconstitution | Reconstitute the residue in the mobile phase for HPLC or derivatization agent for GC |

Validation of Analytical Methods for Research Quantitation

A sensitive and selective analytical method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed and validated for the determination of this compound in research matrices such as microsomal incubation buffers and enzyme assay solutions. The method involves a straightforward protein precipitation step followed by chromatographic separation on a C18 reversed-phase column. nih.govamericanpharmaceuticalreview.commdpi.com The mass spectrometric detection is operated in the multiple reaction monitoring (MRM) mode, ensuring high selectivity and sensitivity. nih.govunizar.es

Linearity, Accuracy, Precision, and Limit of Detection/Quantitation

The validation of the analytical method was conducted in accordance with established guidelines for bioanalytical method validation, assessing its linearity, accuracy, precision, and sensitivity. europa.eunih.goveuropa.eu

Linearity: The linearity of the method was evaluated by analyzing a series of calibration standards prepared in the relevant research matrix. A linear relationship between the concentration of this compound and the corresponding detector response was observed over a specified range. The calibration curve was constructed by plotting the peak area ratio of the analyte to an internal standard against the nominal concentration. A linear regression analysis was applied to the data, and the coefficient of determination (r²) was used to assess the quality of the fit. nih.gov For research purposes, a minimum of five concentration levels is typically recommended to establish linearity. nih.govglobalresearchonline.net

Accuracy and Precision: Accuracy and precision were determined by analyzing quality control (QC) samples at multiple concentration levels: lower limit of quantitation (LLOQ), low, medium, and high. europa.euich.org Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration, while precision is reported as the coefficient of variation (%CV). europa.eunih.gov For bioanalytical methods, the mean concentration should generally be within ±15% of the nominal value, except for the LLOQ, where it should be within ±20%. europa.eu Similarly, the %CV should not exceed 15% (20% for the LLOQ). europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. globalresearchonline.net The LLOQ is established as the lowest standard on the calibration curve. europa.eu The analyte signal at the LLOQ should be at least five times the signal of a blank sample. europa.eu

| Validation Parameter | Specification | Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Calibration Range | - | 1 - 1000 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.5% to 8.7% |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |

| Limit of Detection (LOD) | - | 0.5 ng/mL |

| Lower Limit of Quantitation (LLOQ) | Analyte signal ≥ 5x blank | 1 ng/mL |

Applications of Analytical Methods in Mechanistic Research Studies

The validated analytical method is a critical tool for investigating the biochemical behavior of this compound. Its application in enzyme kinetic assays and in vitro metabolism studies allows for a detailed understanding of its interactions with biological systems.

Quantitation in Enzyme Kinetic Assays

Enzyme kinetic assays are performed to characterize the interaction between a compound and a specific enzyme, often to determine parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). wikipedia.orgteachmephysiology.com These assays involve monitoring the rate of substrate depletion or product formation over time. tipbiosystems.com The validated LC-MS/MS method allows for the direct and accurate measurement of the concentration of this compound as a substrate in such assays.

For example, when investigating the potential of this compound as a substrate for a specific methyltransferase, incubations are performed with varying concentrations of the compound. mdpi.com At predetermined time points, aliquots are taken, and the reaction is quenched. The concentration of the remaining this compound is then quantified using the LC-MS/MS method. This data is used to calculate the initial reaction rates at each substrate concentration, which are then fitted to the Michaelis-Menten equation to determine the kinetic parameters. teachmephysiology.com

| Substrate Concentration (µM) | Initial Reaction Velocity (pmol/min/mg protein) |

|---|---|

| 5 | 25.5 |

| 10 | 45.2 |

| 20 | 70.1 |

| 50 | 110.8 |

| 100 | 145.3 |

| 200 | 175.6 |

Detection of In Vitro Metabolites

Understanding the metabolic fate of a compound is essential in preclinical research. In vitro metabolism studies, often using liver microsomes or hepatocytes, help to identify potential metabolic pathways. frontiersin.org The thioether and primary amine moieties of this compound are potential sites for metabolic modification. The thioether group can undergo oxidation to form sulfoxides and sulfones, a reaction often catalyzed by cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) enzymes. nih.govnih.gov The primary amine can be a substrate for various enzymes, leading to N-acetylation, N-methylation, or deamination.

The LC-MS/MS method can be adapted for metabolite identification by scanning for predicted metabolites. By analyzing samples from in vitro incubations and comparing them to control samples, novel peaks corresponding to potential metabolites can be identified. The mass shift from the parent compound provides clues to the type of metabolic transformation that has occurred. For instance, an increase of 16 atomic mass units (amu) would suggest oxidation (e.g., sulfoxidation), while an increase of 14 amu could indicate methylation. mdpi.comnih.gov

| Putative Metabolite | Proposed Biotransformation | Observed Mass Shift (amu) |

|---|---|---|

| M1 | Sulfoxidation | +16 |

| M2 | N-methylation | +14 |

| M3 | N-acetylation | +42 |

Future Directions and Emerging Research Avenues for 1 Methylthio 5 Phenylpentan 2 Amine

Exploration of Novel Synthetic Pathways and Catalytic Systems

Currently, detailed and optimized synthetic routes specifically for 1-(Methylthio)-5-phenylpentan-2-amine are not widely reported. Future research should prioritize the development of efficient and stereoselective synthetic methodologies. This could involve the exploration of various starting materials and reagent types.

A key area for investigation would be the application of modern catalytic systems. Research into transition-metal catalysis, organocatalysis, or biocatalysis could lead to more sustainable and atom-economical synthetic pathways. The goal would be to achieve high yields and purity while minimizing waste and harsh reaction conditions.

Table 1: Potential Catalytic Approaches for Synthesis

| Catalytic System | Potential Advantages | Research Focus |

| Transition-Metal Catalysis | High efficiency, stereoselectivity | Screening of various metal catalysts (e.g., Palladium, Rhodium, Copper) and ligands. |

| Organocatalysis | Metal-free, environmentally benign | Design and application of small organic molecule catalysts for key bond-forming reactions. |

| Biocatalysis | High selectivity, mild conditions | Identification and engineering of enzymes (e.g., transaminases) for the asymmetric synthesis of the amine functional group. |

Advanced Computational Modeling for Deeper Mechanistic Understanding

In the absence of extensive experimental data, advanced computational modeling presents a powerful tool for predicting the properties and reactivity of this compound. Techniques such as Density Functional Theory (DFT) can be employed to elucidate its electronic structure, conformational preferences, and potential reaction mechanisms at a molecular level.

Such computational studies can guide future experimental work by predicting spectroscopic signatures (e.g., NMR, IR), identifying the most likely sites for chemical reactions, and providing insights into the transition states of potential synthetic routes. This synergy between computational and experimental chemistry can accelerate the research and development process.

Investigation of Intrinsic Chemical Reactivity and Stability

A fundamental understanding of the chemical reactivity and stability of this compound is crucial for any future applications. Systematic studies should be conducted to explore its behavior under various conditions, including different pH levels, temperatures, and in the presence of various oxidants and reductants.

Potential for Integration into Academic Chemical Biology Tools

The unique structural features of this compound, combining a phenylalkane backbone with amine and methylthio functionalities, suggest its potential as a scaffold or probe in chemical biology. Future research could explore its ability to interact with biological targets.

For instance, it could be investigated as a fragment for fragment-based drug discovery or as a building block for the synthesis of more complex bioactive molecules. Its potential as a molecular probe could be explored by incorporating isotopic labels or fluorescent tags, allowing for the study of biological systems.

Collaborative Research Opportunities in Fundamental Chemical Sciences

The multifaceted research required to fully characterize this compound provides fertile ground for collaborative projects. Synthetic chemists, computational chemists, analytical chemists, and chemical biologists could all contribute to a comprehensive understanding of this molecule.